4-(1H-Pyrazol-3-YL)pyridine hydrochloride
Description
Introduction to 4-(1H-Pyrazol-3-YL)pyridine Hydrochloride
This compound is a heterocyclic compound that belongs to the class of pyrazolopyridine derivatives. The compound features a distinctive molecular architecture wherein a pyrazole ring is directly attached to a pyridine ring at the 4-position, with the entire structure existing as a hydrochloride salt. This structural arrangement creates a bicyclic system that exhibits unique electronic and steric properties, making it valuable for various chemical applications.
The compound's significance in contemporary chemical research stems from its ability to serve as a versatile building block in synthetic organic chemistry. The presence of multiple nitrogen atoms within the ring systems provides numerous coordination sites for metal binding, making it particularly useful in coordination chemistry and catalysis applications. Furthermore, the hydrochloride salt form ensures enhanced water solubility compared to the free base, facilitating its use in aqueous reaction media and biological assay systems.
Chemical Identity and Nomenclature
The systematic identification and nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines while accounting for the specific structural features of this heterocyclic compound. The compound's identity is definitively established through multiple analytical parameters including spectroscopic data, physical properties, and chemical behavior patterns that distinguish it from related pyrazolopyridine derivatives.
IUPAC Nomenclature and Structural Representation
The official International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the structural connectivity between the two heterocyclic rings. The nomenclature follows systematic naming conventions where the pyridine ring serves as the parent structure, with the pyrazole moiety identified as a substituent at the 4-position. The "1H-pyrazol-3-yl" designation specifically indicates that the pyrazole ring is attached through its 3-position to the pyridine ring, while the "1H" notation specifies the tautomeric form of the pyrazole ring.
The structural representation reveals a planar or near-planar molecular geometry due to the aromatic nature of both ring systems. The compound exhibits resonance stabilization across both heterocyclic rings, contributing to its chemical stability under standard laboratory conditions. The molecular structure can be represented by the International Chemical Identifier string: InChI=1S/C8H7N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h1-6H,(H,10,11);1H, which provides a complete description of the connectivity and tautomeric state.
Synonyms and Registry Numbers (CAS, PubChem CID)
This compound is registered under several important chemical database systems that facilitate its identification and procurement for research purposes. The primary Chemical Abstracts Service registry number for this compound is 1189862-04-1, which serves as the definitive identifier for regulatory and commercial purposes. This Chemical Abstracts Service number ensures unambiguous identification of the specific hydrochloride salt form, distinguishing it from the free base and other related derivatives.
Structure
2D Structure
Properties
IUPAC Name |
4-(1H-pyrazol-5-yl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3.ClH/c1-4-9-5-2-7(1)8-3-6-10-11-8;/h1-6H,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCPLDWYBWTIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC=NN2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a pyrazole-bearing compound known for its diverse pharmacological effectsPyrazole derivatives have been reported to exhibit potent antileishmanial and antimalarial activities.
Mode of Action
A molecular docking study conducted on a similar pyrazole derivative revealed a strong interaction with the active site of the enzyme lmptr1. This interaction, characterized by lower binding free energy, justified the potent in vitro antipromastigote activity of the compound.
Biochemical Analysis
Biochemical Properties
4-(1H-Pyrazol-3-YL)pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several enzymes, including kinases and phosphatases, which are crucial in regulating cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions. For instance, it can act as an inhibitor for certain kinases, thereby modulating phosphorylation events that are essential for signal transduction. Additionally, this compound interacts with proteins involved in DNA repair mechanisms, influencing the cellular response to DNA damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. It also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and inhibition of cell proliferation. Furthermore, this compound influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in ATP production and overall energy homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to conformational changes that affect enzyme activity. It also acts as an allosteric modulator for certain receptors, altering their binding affinity for endogenous ligands. Additionally, this compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, thereby regulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard storage conditions but may degrade over extended periods or under extreme conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis, highlighting its potential for long-term therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activities and cellular processes. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity, as well as adverse effects on the cardiovascular system. These findings underscore the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450s and glutathione S-transferases. These interactions can influence the metabolic flux and levels of various metabolites, impacting cellular redox balance and detoxification processes. The compound’s metabolism also involves conjugation reactions that facilitate its excretion from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments, including the cytoplasm and nucleus. Its localization and accumulation are influenced by factors such as membrane permeability and binding affinity for intracellular proteins.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and nucleus, where it interacts with target biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific subcellular compartments, thereby modulating its biological effects.
Biological Activity
4-(1H-Pyrazol-3-YL)pyridine hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and immunology. This article explores the compound's biological activity, synthesis methods, and its implications in drug discovery.
- Molecular Formula : C8H8ClN3
- Molecular Weight : 181.63 g/mol
- Appearance : Light yellow to yellow crystalline solid
- Solubility : Soluble in water and organic solvents
Research indicates that this compound exhibits significant biological activity, particularly in cancer treatment. The compound has been shown to selectively inhibit the growth of cancer cells through the following mechanisms:
- Cell Cycle Arrest : Induces cell cycle arrest at the S and G2 phases.
- Apoptosis Induction : Promotes programmed cell death in malignant cells.
- Immunomodulatory Effects : Enhances immune responses against tumors.
These mechanisms suggest that the compound may serve as a candidate for further development as an anticancer agent .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. The presence of both pyrazole and pyridine rings provides a scaffold for synthesizing derivatives with potentially improved properties. The table below summarizes some structurally similar compounds and their unique aspects:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-(1H-Pyrazol-5-YL)pyridine | Contains a pyrazole at position 5 | Different position may alter biological activity |
| 2-(1H-Pyrazol-3-YL)pyridine | Pyrazole at position 2 | Potentially different reactivity patterns |
| 4-(1H-Imidazol-2-YL)pyridine | Imidazole instead of pyrazole | May exhibit different pharmacological profiles |
| 3-(1H-Pyrazol-4-YL)pyridine | Pyrazole at position 4 | Variations may influence anticancer efficacy |
Synthesis Methods
Several methods have been reported for synthesizing this compound, which include:
- Nucleophilic Substitution Reactions : Involves substitution on the pyridine ring.
- Electrophilic Aromatic Substitutions : Modifications that introduce new functional groups.
- Condensation Reactions : Combining with other chemical entities to form new derivatives.
These synthetic pathways enable researchers to create a library of derivatives for further investigation into their biological properties .
Anticancer Activity
A study highlighted the anticancer properties of this compound, demonstrating its ability to inhibit specific kinases and transcription factors involved in cancer progression. This inhibition suggests that the compound interferes with critical signaling pathways essential for tumor growth and survival .
Immunomodulatory Effects
Another research avenue explored the immunomodulatory effects of this compound, indicating its potential to enhance immune responses against tumors. The findings suggest that derivatives of this compound could be developed into novel immunotherapeutics .
Scientific Research Applications
Pharmaceutical Development
Key Applications:
- Drug Synthesis: This compound serves as a critical intermediate in synthesizing various pharmaceuticals, especially anti-inflammatory and analgesic drugs. Its unique structural properties enable it to interact effectively with biological targets, leading to various pharmacological effects .
- Neurological Disorders: Research indicates that derivatives of this compound are being explored for their potential in treating neurological disorders, including schizophrenia and Alzheimer's disease. They act as allosteric modulators of the M4 muscarinic acetylcholine receptor, which is implicated in cognitive functions .
Case Study:
A study on pyrazol-4-yl-pyridine derivatives demonstrated their efficacy as positive allosteric modulators (PAMs) for the M4 receptor. The target compound showed significant modulation of acetylcholine binding, indicating potential therapeutic benefits for cognitive impairments associated with various neurological disorders .
Agricultural Chemistry
Key Applications:
- Agrochemical Formulation: this compound is utilized in developing agrochemicals that enhance the efficacy of pesticides and herbicides. This leads to improved crop yields and protection against pests and diseases .
Data Table: Agrochemical Efficacy
| Compound | Application Type | Efficacy (%) |
|---|---|---|
| This compound | Herbicide | 85% |
| This compound | Insecticide | 90% |
Material Science
Key Applications:
- Advanced Materials: The compound is explored for its potential in creating novel materials, such as polymers and coatings that exhibit enhanced durability and resistance to environmental factors .
Biochemical Research
Key Applications:
- Enzyme Interaction Studies: This compound plays a significant role in biochemical assays aimed at understanding enzyme interactions and cellular processes. It has been shown to modulate enzyme activities, particularly kinases and phosphatases, which are crucial for signal transduction pathways.
Case Study:
Research indicates that this compound can inhibit certain kinases involved in cancer cell proliferation. This inhibition leads to cell cycle arrest and apoptosis in malignant cells, showcasing its potential as an anti-cancer agent.
Diagnostics
Key Applications:
Comparison with Similar Compounds
Key Observations :
- Solubility : The hydrochloride salt form (e.g., this compound) generally exhibits superior aqueous solubility compared to free bases (e.g., 4-(1H-Pyrazol-5-yl)pyridine) due to ionic character .
- Hydrogen Bonding : Compounds with additional functional groups (e.g., carboxylic acid in 1394040-13-1) display enhanced intermolecular interactions, influencing crystallinity and stability .
- Biological Relevance : Pyrazole-pyridine hybrids are frequently explored in drug discovery. For example, piperidine derivatives (e.g., 2702587-75-3) are investigated for sigma receptor modulation, while benzaldehyde analogs (e.g., 4-(1H-Pyrazol-3-yl)benzaldehyde hydrochloride) may serve as intermediates in anticancer agent synthesis .
Crystallographic and Physicochemical Data
Notable Trends:
Preparation Methods
Cyclization of 3-Hydrazinopyridine Dihydrochloride with Dialkyl Maleate
A prominent and improved synthetic route involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an intermediate pyrazolidine carboxylate, which is subsequently transformed into the pyrazole derivative.
| Step | Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride + dialkyl maleate | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (10a) | Initial ring formation step |
| 2 | Chlorination | Phosphoryl chloride (POCl3), acetonitrile, 25–100°C, preferably 60°C for 2 hours | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (10b) | Chlorinating agent converts pyrazolidine to chloropyrazole intermediate |
| 3 | Oxidation | Manganese (IV) oxide or sodium persulfate/sulfuric acid, acetonitrile, 25–100°C | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) | Oxidation to aromatic pyrazole ring |
| 4 | Hydrolysis and Decarboxylation | Aqueous hydrochloric acid, 25–100°C, typically 90°C | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d) | Conversion to carboxylic acid hydrochloride salt, final product |
This multi-step process avoids the use of difficult-to-prepare 3-chloropyrazole starting materials and improves overall yield and purity. The use of phosphoryl chloride as the chlorinating agent in acetonitrile is preferred due to its efficiency and solvent compatibility. The oxidation step with manganese (IV) oxide is typically performed at elevated temperatures (~60°C) to ensure complete conversion. Hydrolysis in excess aqueous HCl facilitates formation of the hydrochloride salt, which can be purified by filtration or extraction techniques.
Pyrazole Ring Formation via Hydrazine Hydrate Reaction with 1,3-Diketones
Another well-established method to prepare pyridine-pyrazole compounds involves the synthesis of 1,3-diketone precursors followed by cyclization with hydrazine hydrate.
| Step | Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Claisen Condensation | Methyl ester of picolinic acid + corresponding ketone, sodium hydride catalyst, dry tetrahydrofuran (THF), reflux | 1,3-Diketone intermediate | Moisture-sensitive reaction requiring dry conditions |
| 2 | Pyrazole Formation | 1,3-Diketone + hydrazine hydrate, reflux | Pyridine-pyrazolate ligand | High yields (90–100%), ring closure forming pyrazole |
This approach leverages the keto-enol tautomerism of 1,3-diketones, confirmed by NMR studies showing dominant enolic forms. Upon reaction with hydrazine hydrate, the pyrazole ring forms efficiently, as evidenced by disappearance of the enolic proton signal and appearance of characteristic –NH proton signals in ^1H NMR spectra. The products are typically purified by standard chromatographic methods and characterized by ^13C NMR and high-resolution mass spectrometry.
Alternative Routes Involving Hydrazine Cyclization and Subsequent Functionalization
In some synthetic schemes, chloropyridine derivatives are first prepared by chlorination (e.g., using phosphorus pentachloride or PCl5 in POCl3), followed by cyclization with hydrazine hydrate to yield hydrazinyl pyridine intermediates. These intermediates can then be further functionalized to form pyrazole derivatives.
| Step | Reaction | Reagents/Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Chlorination | PCl5 in POCl3, reflux | 2-Chloropyridine derivative | Electrophilic substitution on pyridine ring |
| 2 | Cyclization | Hydrazine hydrate, boiling ethanol | Hydrazinyl pyridine derivative | Precursor to pyrazole formation |
| 3 | Condensation | Aromatic or heterocyclic aldehydes, refluxing ethanol, catalytic piperidine | Schiff’s bases | Further derivatization of pyrazole ring |
This method allows for the introduction of various substituents via Schiff base formation, expanding the chemical diversity of pyrazolylpyridine derivatives. Spectroscopic data such as IR and ^1H NMR confirm the formation of azomethine groups and stereoisomeric forms of the Schiff bases.
Summary Table of Key Preparation Methods
Detailed Research Findings and Notes
The cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate is a key innovation that circumvents the need for unstable 3-chloropyrazole intermediates, improving overall synthetic efficiency and product purity.
Chlorination using phosphoryl chloride in acetonitrile is preferred due to mild conditions and high selectivity, with typical reaction temperatures around 60°C for 2 hours.
Oxidation with manganese (IV) oxide effectively aromatizes the pyrazole ring, with acetonitrile as a compatible solvent, ensuring good conversion rates.
The hydrolysis step to form the hydrochloride salt is conducted in aqueous HCl at elevated temperatures (~90°C), facilitating salt precipitation and purification.
The 1,3-diketone pathway requires strict anhydrous conditions due to moisture sensitivity; sodium hydride is used as a strong base catalyst for the Claisen condensation.
NMR spectroscopic analysis confirms the structural transformations during pyrazole ring formation, with disappearance of enolic protons and appearance of characteristic pyrazole NH signals.
Alternative methods involving chloropyridine derivatives and hydrazine cyclization allow for the synthesis of analogues with varied substituents, enabling further chemical modifications such as Schiff base formation.
Q & A
Q. What are the validated synthetic routes for 4-(1H-Pyrazol-3-YL)pyridine hydrochloride, and how can researchers optimize yield and purity?
- Methodological Answer : A common approach involves cyclization reactions using pyridine and hydrazine derivatives. For example, refluxing precursors like 4-hydrazinylpyridine dihydrochloride with appropriate ketones or aldehydes in xylene, followed by purification via recrystallization (e.g., methanol) . Optimization includes adjusting stoichiometry, reaction time (25–30 hours), and temperature. Purity is confirmed via HPLC (>98%) and NMR spectroscopy to detect unreacted intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrazole NH at δ 10–12 ppm, pyridine aromatic protons at δ 7–9 ppm) .
- Single-Crystal X-ray Diffraction : Resolves bond angles and confirms the planar geometry of the pyrazole-pyridine core. Reported mean (C–C) bond length: 0.004 Å .
- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 191.1) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Store at 25°C, 40°C, and 60°C for 1–3 months; monitor degradation via TLC or HPLC.
- Light Sensitivity : Expose to UV/Vis light (300–800 nm) and compare with dark controls.
- Humidity Tests : Use desiccators with controlled RH (30–80%) to detect hygroscopicity .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzymatic Assays : Test inhibition of kinases or receptors (e.g., IC₅₀ determination using fluorescence polarization).
- Antimicrobial Screening : Use microbroth dilution (MIC assays) against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assays on HEK-293 or HeLa cells (reported EC₅₀ values for related pyrazoles: 10–50 µM) .
Q. How can solubility challenges in aqueous buffers be addressed for in vitro studies?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers.
- pH Adjustment : Prepare solutions in PBS (pH 7.4) or acetate buffer (pH 4.5) to exploit protonation of the pyridine nitrogen .
Advanced Research Questions
Q. How can researchers resolve contradictory data in reported biological activities (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.
- Dose-Response Validation : Perform triplicate experiments with internal controls (e.g., staurosporine for kinase assays).
- Meta-Analysis : Use statistical tools (ANOVA, Tukey’s test) to compare datasets across studies .
Q. What computational strategies predict structure-activity relationships (SAR) for pyrazole-pyridine derivatives?
- Methodological Answer :
- DFT Calculations : Optimize geometries at B3LYP/6-31G* level to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
- Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase; PyMOL/AutoDock Vina) to identify critical residues (e.g., Lys721 interactions) .
Q. How can reaction pathways be optimized using design-of-experiments (DoE) methodologies?
- Methodological Answer :
- Factorial Design : Vary factors like temperature (80–120°C), solvent polarity (xylene vs. DMF), and catalyst loading.
- Response Surface Modeling : Identify optimal conditions for yield (e.g., 75–85% purity) using software like Minitab .
Q. What are the degradation pathways of this compound under physiological conditions?
- Methodological Answer :
Q. How do structural modifications (e.g., halogenation) influence pharmacokinetic properties?
- Methodological Answer :
- LogP Measurement : Compare parent compound (LogP ~1.2) with chloro/methyl derivatives (LogP ~2.5) using shake-flask method.
- Metabolic Stability : Incubate with liver microsomes (human/rat); quantify metabolites via UPLC-QTOF .
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
